molecular formula C13H16N2O2 B2794430 1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one CAS No. 1383543-23-4

1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one

Cat. No.: B2794430
CAS No.: 1383543-23-4
M. Wt: 232.283
InChI Key: LKVFLUPETWHODK-UHFFFAOYSA-N
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Description

1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.283. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-phenyl-2-propan-2-yl-2H-1,3,4-oxadiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(2)13-15(10(3)16)14-12(17-13)11-7-5-4-6-8-11/h4-9,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVFLUPETWHODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1N(N=C(O1)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H15N3O\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Below are the key areas of research:

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study comparing various 1,3,4-oxadiazole derivatives indicated that compounds with an acetyl group demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, some derivatives were found to be more effective than standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameGram-positive ActivityGram-negative ActivityReference
Compound AInhibitory Zone: 20 mmInhibitory Zone: 18 mm
Compound BInhibitory Zone: 22 mmInhibitory Zone: 15 mm
Compound CInhibitory Zone: 19 mmInhibitory Zone: 20 mm

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects at specific concentrations. For instance, one compound showed a cytotoxic effect at a concentration of 100 µM after 24 hours of incubation .

Table 2: Cytotoxicity Results

Compound NameCell LineConcentration (µM)Viability (%)
Compound DL92910045
Compound EA54920030
Compound FL9295085

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been evaluated using the DPPH radical scavenging method. Several compounds demonstrated high radical scavenging abilities comparable to well-known antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Measurements

Compound NameDPPH Scavenging Ability (%)Reference
Compound G88.6
Compound H87.7
Compound I78.6

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A systematic evaluation of newly synthesized oxadiazoles revealed that compounds with specific substituents on the phenyl ring exhibited enhanced antibacterial activity against resistant strains such as MRSA .
  • Cytotoxicity Assessment : A study highlighted that certain oxadiazole compounds not only inhibited cancer cell growth but also stimulated cell viability in non-cancerous cells under specific conditions, suggesting a dual potential for therapeutic applications .

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